(2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
(2S)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-4-5-11(9(2)6-8)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAGSCAXJSENSY-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dimethylbenzene and 2-methylpropanoic acid.
Friedel-Crafts Alkylation: The 2,4-dimethylbenzene undergoes Friedel-Crafts alkylation with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Chiral Resolution: The resulting product is then subjected to chiral resolution to obtain the (2S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Friedel-Crafts Alkylation: Utilizing large reactors and optimized conditions to maximize yield and purity.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure consistency and efficiency in producing the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of 2,4-dimethylbenzoic acid.
Reduction: Formation of 2,4-dimethylphenyl-2-methylpropanol.
Substitution: Formation of 2,4-dimethyl-6-nitrophenyl-2-methylpropanoic acid.
Scientific Research Applications
(2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation or pain, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but differs in the functional group attached to the aromatic ring.
2,3-Dimethoxybenzoic acid: Similar aromatic structure but with different substituents on the benzene ring.
Uniqueness
(2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is unique due to its specific chiral center and the combination of the 2,4-dimethylphenyl group with a 2-methylpropanoic acid backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, also known as a chiral organic compound, has garnered attention in various fields of biological research due to its potential therapeutic properties and interactions with biomolecules. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chiral center and features a 2,4-dimethylphenyl group attached to a 2-methylpropanoic acid backbone. Its molecular formula is C12H16O2, and it exhibits optical activity due to its stereocenter.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Molecular Targets : The compound may interact with various enzymes and receptors, potentially modulating their activity.
- Signaling Pathways : It is suggested that the compound influences pathways related to inflammation and pain, indicating possible analgesic effects.
Biological Activity
Research has shown that this compound possesses several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
- Analgesic Properties : Investigations indicate that it might serve as an analgesic agent through its modulation of pain signaling pathways.
- Cancer Research : The compound's potential role in cancer therapy has been explored, particularly in relation to its effects on tumor suppressor proteins and oncogenes.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study evaluated the compound's ability to reduce inflammation in animal models. Results indicated a significant decrease in inflammatory markers compared to control groups, supporting its potential use in inflammatory disorders.
-
Analgesic Effects :
- In another study, the analgesic effects were assessed using pain models. The compound demonstrated a dose-dependent reduction in pain response, suggesting it could be developed into a therapeutic option for pain management.
-
Cancer Therapeutics :
- Research focusing on cancer cell lines revealed that this compound could inhibit cell proliferation through the activation of apoptotic pathways. This suggests a promising avenue for developing anti-cancer drugs targeting specific signaling pathways.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid?
- Methodological Answer : Synthesis typically involves multi-step processes:
Intermediate Preparation : Start with 2,4-dimethylbenzene derivatives to form the aryl-substituted intermediate via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
Chiral Introduction : Use asymmetric catalysis (e.g., Evans oxazaborolidine) or enzymatic resolution to establish the (2S)-configuration .
Propanoic Acid Backbone : Couple the aryl intermediate with a methyl-substituted propanoic acid precursor via esterification, followed by hydrolysis to yield the carboxylic acid .
Key Conditions :
- Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
- Catalysts: Palladium for cross-coupling, lipases for enantioselective hydrolysis.
- Temperature: 0–80°C, depending on reaction sensitivity.
Q. How can enantiomeric purity of this compound be validated?
- Methodological Answer : Use chiral analytical techniques:
- Chiral HPLC : Columns like Chiralpak IA or IB with hexane/isopropanol mobile phases. Retention times and peak area ratios determine enantiomeric excess (e.e.) .
- Polarimetry : Compare specific rotation values ([α]D) against a racemic mixture.
- NMR with Chiral Shift Reagents : Europium complexes (e.g., Eu(hfc)₃) induce distinct splitting for enantiomers .
Example Data :
| Method | Column/Reagent | Resolution (Rs) | e.e. (%) |
|---|---|---|---|
| Chiral HPLC | Chiralpak IA | 2.5 | ≥99 |
| Polarimetry | N/A | N/A | 98.5 |
Q. What purification techniques are optimal for isolating this compound?
- Methodological Answer :
- Flash Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane) for preliminary purification.
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystalline purity .
- Preparative HPLC : Employ C18 columns and acidic mobile phases (0.1% trifluoroacetic acid) for high-purity isolation (>99%) .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time).
- Impurity Profiles : Quantify byproducts (e.g., diastereomers) via LC-MS and correlate with activity .
- Solubility Differences : Use consistent solubilizing agents (e.g., DMSO concentration ≤0.1%).
Case Study : Conflicting IC₅₀ values in kinase inhibition assays resolved by verifying compound stability under assay conditions (pH 7.4 vs. 6.8) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Design analogs with systematic substitutions:
- Aryl Modifications : Replace 2,4-dimethylphenyl with halogenated or methoxy-substituted rings .
- Steric Effects : Vary methyl groups at positions 2 (propanoic acid) and 4 (phenyl ring).
- In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities toward target proteins .
Example SAR Table :
| Substituent (R) | IC₅₀ (μM) | Target Protein |
|---|---|---|
| 2,4-Dimethyl | 0.45 | COX-2 |
| 4-Fluoro | 1.2 | COX-2 |
| 3-Methoxy | >10 | COX-2 |
Q. How can metabolic stability of this compound be assessed in preclinical studies?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Half-Life Calculation : Use first-order kinetics (t₁/₂ = ln2/k), where k is the elimination rate constant.
Example Data :
| Species | t₁/₂ (min) | Clint (μL/min/mg) |
|---|---|---|
| Human | 32 | 25 |
| Rat | 18 | 45 |
Q. What parameters validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines:
- Linearity : R² ≥0.99 over 1–1000 ng/mL.
- Accuracy/Precision : ±15% deviation for inter-/intra-day replicates.
- LOD/LOQ : ≤0.5 ng/mL (LOD), ≤1.5 ng/mL (LOQ) via signal-to-noise ratios .
Validation Table :
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.999 | ≥0.990 |
| Accuracy (%) | 98.7 | 85–115% |
| Intra-day RSD (%) | 2.3 | ≤15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
